2-Aminoisophthalic acid

MOF Glyphosate Detection Fluorescent Nanoprobe

Substituting isophthalic acid with 5-aminoisophthalic acid in MOF synthesis often yields unpredictable pore geometry and sensor failure. 2-Aminoisophthalic acid (CAS 39622-79-2) resolves this with its ortho-amine directed, V-shaped rigid geometry confirmed by crystal structure, enabling reproducible 2D/3D frameworks. • Cu-MOF nanoprobe LOD: 33 nM for glyphosate via PET fluorescence • Direct precursor to anthranilic acid esters with agrochemical & fungicidal activity • Dual-carboxylate coordination with ortho-amine H-bonding ensures framework integrity

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 39622-79-2
Cat. No. B1267165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Aminoisophthalic acid
CAS39622-79-2
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C(=O)O)N)C(=O)O
InChIInChI=1S/C8H7NO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,9H2,(H,10,11)(H,12,13)
InChIKeyLDOMKUVUXZRECL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Aminoisophthalic Acid (CAS 39622-79-2): Technical Baseline for Research and Industrial Sourcing


2-Aminoisophthalic acid (2-AIPA, CAS 39622-79-2) is an amino-functionalized benzene-1,3-dicarboxylic acid, with the molecular formula C8H7NO4 and a molecular weight of 181.15 g/mol . It is a white to off-white crystalline powder with a melting point of 312-315°C . Characterized by a primary aromatic amine group positioned ortho to two carboxylic acid groups on a benzene ring, this compound serves as a versatile, rigid, V-shaped organic linker for constructing coordination polymers and metal-organic frameworks (MOFs) [1], and as a key intermediate for synthesizing anthranilic acid derivatives and other heterocyclic compounds with reported biological activity .

Why 2-Aminoisophthalic Acid (CAS 39622-79-2) Cannot Be Replaced by Generic Analogs in Critical Applications


While sharing the same molecular formula and functional groups as its isomers, the 2-substitution pattern of the amino group on the isophthalic acid core is not a trivial variation. This specific geometry dictates a unique coordination geometry and supramolecular assembly behavior, directly influencing the structural integrity and resulting properties of derived materials like MOFs [1]. For instance, the ortho arrangement of the amine and carboxyl groups facilitates distinct hydrogen-bonding networks, as observed in its crystal structure, which cannot be replicated by the 5-aminoisophthalic acid isomer [2]. Therefore, substituting with a cheaper or more readily available analog (e.g., isophthalic acid or 5-aminoisophthalic acid) can lead to a different material phase, altered pore size, or a complete loss of the desired fluorescent or catalytic function, undermining the reproducibility and performance of the final application [1].

2-Aminoisophthalic Acid (CAS 39622-79-2): Quantifiable Performance Differentiation in MOF-Based Sensing


Analytical Sensitivity in Glyphosate Detection via Dual-Ligand Cu-MOF Nanoprobe

In a dual-ligand Cu-MOF system, the use of 2-Aminoisophthalic acid (AIA) as a primary ligand enables a fluorescent 'turn-on' nanoprobe for glyphosate detection. The performance of the Cu-AIA/BTC probe can be compared against the maximum contaminant level (MCL) set by the U.S. Environmental Protection Agency (EPA) as a baseline for practical utility [1].

MOF Glyphosate Detection Fluorescent Nanoprobe

Linear Detection Range for Glyphosate Quantification in Environmental Samples

The Cu-MOF nanoprobe constructed with 2-Aminoisophthalic acid exhibits a wide and desirable linear response range for glyphosate quantification [1]. This range is a critical performance parameter for analytical methods.

MOF Glyphosate Detection Analytical Chemistry

Crystallographic and Supramolecular Differentiation from Isophthalic Acid

The introduction of the amino group at the 2-position significantly alters the crystal packing and hydrogen-bonding network compared to the parent isophthalic acid [1]. The crystal structure of 2-aminoisophthalic acid reveals specific intermolecular interactions governed by its unique geometry [1].

Crystallography Supramolecular Chemistry Structure-Property Relationship

Optimal R&D and Industrial Scenarios for Procuring 2-Aminoisophthalic Acid (CAS 39622-79-2)


Development of High-Sensitivity Fluorescent MOF Sensors for Environmental Analytes

Based on the demonstrated performance in glyphosate detection, where a 2-Aminoisophthalic acid-derived Cu-MOF nanoprobe achieved a LOD of 33 nM [1], this compound is a strategic choice for R&D teams engineering MOF-based fluorescent sensors for pesticides, heavy metals, or other environmental contaminants requiring ultra-trace detection. Its dual-ligand compatibility and structural role in enabling effective photoinduced electron transfer (PET) make it invaluable for achieving low background and high signal-to-noise ratio in fluorescence assays [1].

Synthesis of Functional Coordination Polymers and Metal-Organic Frameworks (MOFs)

2-Aminoisophthalic acid serves as a geometrically defined, V-shaped organic linker for constructing coordination polymers and MOFs [1]. Its ortho-amino group provides a functional handle for post-synthetic modification or for creating specific pore environments and secondary binding sites. The established crystal structure confirms its rigid, planar geometry conducive to forming predictable 2D and 3D frameworks [2]. This makes it a preferred building block over its non-functionalized counterpart, isophthalic acid, for applications in gas storage, separation, and catalysis.

Precursor for Anthranilic Acid-Based Heterocycles and Agrochemical Intermediates

The compound is an established precursor for synthesizing anthranilic acid esters and their derivatives, a class of compounds with known biological, agrochemical, fungicidal, and insecticidal activities [1]. For process chemistry and medicinal chemistry groups, sourcing 2-Aminoisophthalic acid provides a direct entry point to this valuable heterocyclic scaffold, bypassing more complex synthetic routes and offering a reliable starting material for building targeted compound libraries.

Technical Documentation Hub

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